

spectroscopic data (NMR, IR, Mass) of 6-Fluoro-2-hydrazinylbenzo[d]thiazole

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Compound of Interest

Compound Name:	6-Fluoro-2-hydrazinylbenzo[d]thiazole
Cat. No.:	B1301383

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An In-depth Technical Guide on the Spectroscopic Data of **6-Fluoro-2-hydrazinylbenzo[d]thiazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound **6-Fluoro-2-hydrazinylbenzo[d]thiazole**. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document compiles reference data from analogous structures to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. Detailed, generalized experimental protocols for acquiring such data are also presented. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are working with or synthesizing this and related benzothiazole derivatives.

Chemical Structure and Properties

- IUPAC Name: (6-fluoro-1,3-benzothiazol-2-yl)hydrazine
- Molecular Formula: C₇H₆FN₃S[[1](#)]

- Molecular Weight: 183.21 g/mol [\[1\]](#)
- CAS Number: 78364-55-3[\[2\]](#)[\[3\]](#)
- Structure:

(Note: A 2D chemical structure diagram would be ideally placed here.)

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **6-Fluoro-2-hydrazinylbenzo[d]thiazole** based on the analysis of similar compounds found in the literature.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.0 - 7.8	m	3H	Aromatic protons (benzothiazole ring)
~ 4.5 - 5.5	br s	2H	-NH ₂ protons (hydrazine)
~ 8.0 - 9.0	br s	1H	-NH proton (hydrazine)

Table 2: Predicted ^{13}C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~ 160 - 170	C2 (carbon of the C=N bond in the thiazole ring)
~ 155 - 165 (d, $^1\text{J}_{\text{CF}} \approx 240-250$ Hz)	C6 (carbon attached to fluorine)
~ 110 - 140	Other aromatic carbons

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3400	Medium - Strong, Broad	N-H stretching (hydrazine)
~ 3050	Medium	Aromatic C-H stretching
~ 1620	Medium	N-H bending
~ 1580	Medium	C=N stretching (thiazole ring)
1400 - 1500	Medium - Strong	Aromatic C=C stretching
~ 1250	Strong	C-F stretching
~ 820	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
183.03	[M] ⁺ (Molecular ion)
184.03	[M+H] ⁺ (Protonated molecular ion in ESI+)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **6-Fluoro-2-hydrazinylbenzo[d]thiazole**. These are based on standard procedures for similar heterocyclic compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Synthesis of 2-hydrazinylbenzo[d]thiazoles

A general method for synthesizing 2-hydrazinylbenzo[d]thiazoles involves the reaction of the corresponding 2-aminobenzothiazole with hydrazine hydrate.[9]

- To a solution of hydrazine hydrate, add concentrated hydrochloric acid dropwise at a low temperature (0-5 °C).
- Add ethylene glycol to the mixture.
- Introduce the appropriate 2-aminobenzothiazole (in this case, 2-amino-6-fluorobenzothiazole).
- Reflux the reaction mixture for several hours (e.g., 6 hours).
- Cool the mixture to room temperature and continue stirring overnight.
- Filter the resulting precipitate and recrystallize from a suitable solvent like ethanol to obtain the pure product.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.

- A larger number of scans will be required compared to ^1H NMR.
- Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

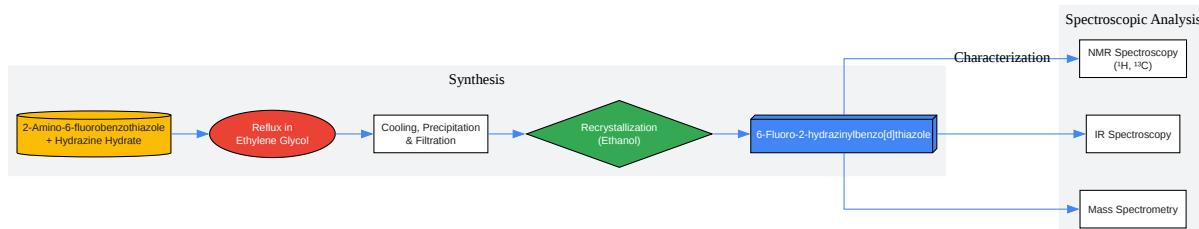
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive or negative ion mode.
 - GC-MS (for EI): If the compound is sufficiently volatile and thermally stable, it can be introduced via a Gas Chromatograph (GC). The sample is vaporized and then ionized by electron impact.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **6-Fluoro-2-hydrazinylbenzo[d]thiazole**.



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